Senkyunolide E

Description

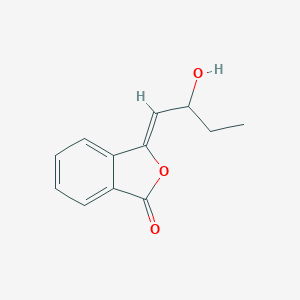

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(3Z)-3-(2-hydroxybutylidene)-2-benzofuran-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O3/c1-2-8(13)7-11-9-5-3-4-6-10(9)12(14)15-11/h3-8,13H,2H2,1H3/b11-7- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAGLCXMIVOLFJJ-XFFZJAGNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C=C1C2=CC=CC=C2C(=O)O1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(/C=C\1/C2=CC=CC=C2C(=O)O1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Senkyunolide E: A Technical Guide on its Discovery and Natural Sources

For Researchers, Scientists, and Drug Development Professionals

Abstract

Senkyunolide E is a naturally occurring phthalide, a class of bicyclic compounds that has garnered significant interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the discovery, natural sourcing, and physicochemical properties of this compound. It is intended to serve as a foundational resource for researchers and professionals in drug discovery and development, offering detailed information on its origins and characteristics. While extensive research has been conducted on other phthalides, such as Senkyunolide A, H, and I, this document consolidates the currently available, albeit limited, specific data for this compound to support further investigation into its potential biological activities.

Discovery and Identification

This compound was first identified as a constituent of Levisticum officinale, commonly known as lovage, by Mitsuhashi and co-workers.[1] This initial discovery was part of a broader investigation into the chemical components of this plant, which is a member of the Apiaceae family.[1] Subsequent research has also tentatively identified this compound in Angelica sinensis (Oliv.) Diels, another plant in the Apiaceae family renowned for its use in traditional medicine.

The identification of this compound in these natural sources has been primarily achieved through chromatographic and spectrometric techniques. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) has been instrumental in its detection and preliminary characterization.

Natural Sources

To date, this compound has been reported in two primary natural sources, both belonging to the Apiaceae family:

-

Levisticum officinale (Lovage): This perennial herb is native to Europe and Southwestern Asia.[2] The initial discovery of this compound was made from this plant.[1]

-

Angelica sinensis (Oliv.) Diels (Dong Quai): A well-known plant in traditional Chinese medicine, Angelica sinensis has been found to contain this compound.[3]

The concentration of this compound in these plant sources can vary depending on factors such as the specific plant part, geographical location, and harvesting time.

Physicochemical Properties

This compound is a phthalide derivative with the chemical formula C₁₂H₁₂O₃ and a molecular weight of 204.22 g/mol .[3] Its systematic IUPAC name is (3Z)-3-(2-hydroxybutylidene)-2-benzofuran-1-one.[3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₂O₃ | [3] |

| Molecular Weight | 204.22 g/mol | [3] |

| IUPAC Name | (3Z)-3-(2-hydroxybutylidene)-2-benzofuran-1-one | [3] |

| CAS Number | 94530-83-3 | [4] |

Experimental Data

Mass Spectrometry

High-resolution mass spectrometry has been utilized for the identification of this compound in plant extracts. The following table summarizes the available mass spectrometry data.

Table 2: Mass Spectrometry Data for this compound

| Ion Mode | Precursor Ion (m/z) | Product Ions (m/z) | Source |

| ESI- | 203.0714 [M-H]⁻ | 175.0761, 147.0812, 119.0501, 105.0342, 91.0551 | N/A |

Note: The specific collision energy and other MS parameters were not detailed in the available search results.

Experimental Workflows

The general workflow for the isolation and identification of this compound from its natural sources involves several key steps, as depicted in the following diagram.

Figure 1. A generalized workflow for the isolation and identification of this compound.

Biological Activity and Signaling Pathways

Currently, there is a significant lack of published research specifically detailing the biological activity and associated signaling pathways of this compound. While other senkyunolides, such as A, H, and I, have been investigated for their neuroprotective, anti-inflammatory, and anticancer effects, similar studies on this compound are not yet available in the public domain.[5][6][7][8][9][10] The structural similarity of this compound to these other bioactive phthalides suggests that it may possess analogous pharmacological properties, warranting further investigation.

The diagram below illustrates a hypothetical logical relationship for future research into the biological activity of this compound, based on the known activities of related compounds.

Figure 2. A proposed research framework for investigating the biological activities of this compound.

Conclusion and Future Directions

This compound remains a relatively understudied natural product with confirmed presence in Levisticum officinale and Angelica sinensis. While its basic physicochemical properties and some mass spectrometric data are available, a significant gap exists in the scientific literature regarding its detailed spectroscopic characterization (notably NMR data), a robust and specific isolation protocol, and, most critically, its biological activities and mechanisms of action.

Future research should prioritize the following:

-

Definitive Isolation and Structural Elucidation: A detailed, reproducible protocol for the isolation of this compound from its natural sources is required, followed by comprehensive spectroscopic analysis, including 1H and 13C NMR, to unequivocally confirm its structure.

-

Screening for Biological Activity: A broad-based screening of this compound for various pharmacological activities, such as neuroprotective, anti-inflammatory, and anticancer effects, is a crucial next step.

-

Mechanism of Action Studies: Should any significant biological activity be identified, subsequent research should focus on elucidating the underlying molecular mechanisms and signaling pathways.

The information compiled in this guide serves as a starting point for the scientific community to build upon, with the ultimate goal of unlocking the full therapeutic potential of this compound.

References

- 1. ars.usda.gov [ars.usda.gov]

- 2. Levisticum Officinale Extract Triggers Apoptosis and Down-Regulates ZNF703 Gene Expression in Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C12H12O3 | CID 11830530 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | TargetMol [targetmol.com]

- 5. Research progress on the pharmacological activities of senkyunolides [journal.hep.com.cn]

- 6. Senkyunolide A protects neural cells against corticosterone-induced apoptosis by modulating protein phosphatase 2A and α-synuclein signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Senkyunolide I: A Review of Its Phytochemistry, Pharmacology, Pharmacokinetics, and Drug-Likeness - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Senkyunolide H reverses depression-induced breast cancer progression by regulating CXCR2 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Senkyunolide H reverses depression-induced breast cancer progression by regulating CXCR2 - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enigmatic Pathway of Senkyunolide E: A Technical Guide to its Biosynthesis in Plants

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

Senkyunolide E, a bioactive phthalide found in medicinal plants such as Angelica sinensis and Levisticum officinale, has garnered interest for its potential therapeutic properties. However, the precise biosynthetic pathway of this natural product in plants remains largely unelucidated. This technical guide synthesizes the current understanding of phthalide biosynthesis, proposing a hypothetical pathway for this compound based on known enzymatic reactions and the biogenesis of structurally related compounds. We provide a detailed overview of the key enzymes implicated in the general phthalide pathway, summarize relevant quantitative data, and present the experimental protocols employed in this field of research. This document aims to serve as a foundational resource for researchers seeking to unravel the complete biosynthetic route of this compound and to engineer its production.

The Proposed Biosynthetic Pathway of this compound: A Hypothetical Model

While the definitive biosynthetic pathway for this compound is yet to be fully characterized, a plausible route can be postulated based on the known biosynthesis of other phthalides, such as ligustilide, and common enzymatic transformations in plant secondary metabolism. The proposed pathway likely originates from the shikimate pathway, leading to the formation of a key intermediate, which then undergoes a series of modifications.

It is hypothesized that a precursor phthalide, such as Z-ligustilide, undergoes enzymatic hydroxylation to introduce a hydroxyl group, followed by a dehydrogenation step to form a double bond, yielding this compound. The exact order and nature of these enzymatic steps are still a subject for investigation.

Key Enzymes in Phthalide Biosynthesis

Research into the biosynthesis of phthalides in Angelica sinensis has identified several candidate enzymes that are likely involved in the formation of the core phthalide structure and its subsequent modifications. These enzymes were identified through integrative metabolite and transcriptome analysis.[1][2][3] While their specific roles in the synthesis of this compound have not been confirmed, they represent key targets for future research.

The following enzymes have been shown to be involved in the accumulation of various phthalides:[1][2]

-

Phospho-2-dehydro-3-deoxyheptonate aldolase 2 (DAHPS2): Catalyzes the first committed step of the shikimate pathway, which is a likely origin of phthalide precursors.

-

Shikimate dehydrogenase (SDH): Another key enzyme in the shikimate pathway. It has been associated with changes in the levels of Senkyunolide I and H.[1]

-

Primary amine oxidase (PAO): May be involved in the modification of precursors. Certain isoforms are correlated with ligustilide levels.[1]

-

Polyphenol oxidase (PPO): Potentially involved in the hydroxylation and transformation of phthalides. It has been linked to the accumulation of Senkyunylide I.[1]

-

Tyrosine decarboxylase (TyrDC): May contribute to the formation of the phthalide backbone. Its expression has been correlated with Senkyunolide A levels.[1]

-

Shikimate O-hydroxycinnamoyl transferase (HCT): Could be involved in the synthesis of phenolic precursors. It shows a correlation with changes in butylidenephthalide levels.[1]

Quantitative Data on Phthalide Content

Quantitative analysis of phthalides in Angelica sinensis provides valuable information on the relative abundance of these compounds. While specific data for this compound is limited, the concentrations of other major phthalides have been determined.

Table 1: Content of Major Phthalides in Angelica sinensis Roots

| Phthalide | Content Range (mg/g dry weight) | Analytical Method | Reference |

| Z-Ligustilide | 4.186 - 6.713 | UPLC-MS/MS | [3] |

| Senkyunolide A | 0.007 - 0.536 | UPLC-MS/MS | [3][4] |

| Senkyunolide I | 0.026 (average) | HPLC-DAD | [4] |

| Senkyunolide H | 0.007 (average) | HPLC-DAD | [4] |

| n-Butylphthalide | 0.003 - 0.182 | UPLC-MS/MS | [3][5] |

| Butylidenephthalide | Not specified | UPLC-MS/MS | [5] |

Note: The content of phthalides can vary significantly based on the plant's developmental stage, growing conditions, and post-harvest processing.

Experimental Protocols

The elucidation of plant natural product biosynthetic pathways relies on a combination of metabolomic, transcriptomic, and biochemical approaches. Below are detailed methodologies adapted from studies on phthalide biosynthesis.[1][2][3]

Metabolite Profiling using UPLC-MS/MS

This protocol is for the quantitative analysis of phthalides in plant tissues.

-

Sample Preparation:

-

Lyophilize and grind plant tissue to a fine powder.

-

Accurately weigh 100 mg of the powdered sample.

-

Add 1 mL of 70% methanol, vortex for 1 minute.

-

Sonicate for 30 minutes at room temperature.

-

Centrifuge at 12,000 rpm for 10 minutes.

-

Filter the supernatant through a 0.22 µm PTFE filter into a UPLC vial.

-

-

UPLC-MS/MS Conditions:

-

Column: Agilent ZORBAX RRHD C18 (2.1 x 100 mm, 1.8 µm).

-

Mobile Phase: A: 0.1% formic acid in water; B: Acetonitrile.

-

Gradient: 0-2 min, 10% B; 2-10 min, 10-90% B; 10-12 min, 90% B; 12-12.1 min, 90-10% B; 12.1-15 min, 10% B.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 35°C.

-

Injection Volume: 2 µL.

-

Mass Spectrometry: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

-

Detection: Multiple Reaction Monitoring (MRM) mode for specific phthalides.

-

Transcriptome Analysis (RNA-Seq)

This protocol outlines the steps for identifying candidate genes involved in biosynthesis.

-

RNA Extraction:

-

Extract total RNA from plant tissues using a TRIzol-based method or a commercial plant RNA extraction kit.

-

Assess RNA quality and quantity using a NanoDrop spectrophotometer and an Agilent 2100 Bioanalyzer.

-

-

Library Preparation and Sequencing:

-

Enrich for mRNA using oligo(dT) magnetic beads.

-

Fragment the mRNA and synthesize first-strand cDNA using random hexamer primers.

-

Synthesize second-strand cDNA.

-

Perform end repair, A-tailing, and ligate sequencing adapters.

-

Amplify the library by PCR.

-

Sequence the library on an Illumina sequencing platform.

-

-

Data Analysis:

-

Perform quality control of raw reads using FastQC.

-

Align reads to a reference genome or perform de novo assembly.

-

Quantify gene expression levels (e.g., as FPKM or TPM).

-

Identify differentially expressed genes (DEGs) between samples with varying phthalide content.

-

Perform co-expression network analysis to identify genes with expression patterns correlated with phthalide accumulation.

-

Heterologous Expression and Enzyme Assays

This protocol is for the functional characterization of candidate biosynthetic enzymes.

-

Gene Cloning and Vector Construction:

-

Amplify the coding sequence of the candidate gene from cDNA.

-

Clone the gene into an E. coli expression vector (e.g., pET-28a).

-

-

Protein Expression and Purification:

-

Transform the expression vector into an appropriate E. coli strain (e.g., BL21(DE3)).

-

Induce protein expression with IPTG.

-

Lyse the cells and purify the recombinant protein using affinity chromatography (e.g., Ni-NTA).

-

-

Enzyme Assays:

-

Prepare a reaction mixture containing the purified enzyme, a putative substrate (e.g., ligustilide), and any necessary cofactors (e.g., NADPH for P450s).

-

Incubate the reaction at an optimal temperature.

-

Stop the reaction and extract the products with an organic solvent (e.g., ethyl acetate).

-

Analyze the reaction products by UPLC-MS/MS or GC-MS to identify the enzymatic product.

-

Visualizing Workflows and Pathways

Experimental Workflow for Gene Identification

The following diagram illustrates a typical workflow for identifying candidate genes involved in a biosynthetic pathway.

Jasmonate Signaling Pathway and Secondary Metabolism

The biosynthesis of many plant secondary metabolites is regulated by signaling molecules such as jasmonates. While the specific regulation of this compound is unknown, the jasmonate pathway represents a likely regulatory network.

Conclusion and Future Perspectives

The biosynthesis of this compound presents an intriguing puzzle in plant biochemistry. While the complete pathway remains to be elucidated, the groundwork laid by research into the broader class of phthalides provides a clear roadmap for future investigations. The combination of advanced metabolomic and transcriptomic techniques, coupled with rigorous biochemical characterization of candidate enzymes, will be instrumental in piecing together the enzymatic steps leading to this compound. A thorough understanding of its biosynthesis will not only be of fundamental scientific interest but will also open avenues for the metabolic engineering of high-value medicinal compounds in plants or microbial hosts.

References

- 1. Investigation of Enzymes in the Phthalide Biosynthetic Pathway in Angelica sinensis Using Integrative Metabolite Profiles and Transcriptome Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Chemoproteomics approach to elucidating biosynthetic pathway of plant natural products [frontiersin.org]

- 3. Frontiers | Investigation of Enzymes in the Phthalide Biosynthetic Pathway in Angelica sinensis Using Integrative Metabolite Profiles and Transcriptome Analysis [frontiersin.org]

- 4. scienceopen.com [scienceopen.com]

- 5. Analysis of the Correlation between Commodity Grade and Quality of Angelica sinensis by Determination of Active Compounds Using Ultraperformance Liquid Chromatography Coupled with Chemometrics - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Pharmacological Profile of Senkyunolide E: An In-depth Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of late 2025, publicly available scientific literature lacks specific preliminary pharmacological screening data for Senkyunolide E. This guide, therefore, provides a comprehensive overview of the pharmacological activities of the broader senkyunolide class of compounds, primarily drawing on research conducted on Senkyunolide A, H, and I. This information serves as a foundational reference to anticipate the potential therapeutic areas and biological activities of this compound.

Introduction to Senkyunolides

Senkyunolides are a class of phthalide derivatives predominantly found in plants of the Umbelliferae family, such as Ligusticum chuanxiong Hort.[1][2] These compounds are recognized for a wide array of pharmacological effects, including anti-inflammatory, analgesic, and cardiovascular-protective properties.[1][2][3] While specific data on this compound is scarce, the well-documented activities of its structural analogs offer valuable insights into its potential pharmacological profile.

Pharmacological Activities of the Senkyunolide Class

The senkyunolide family exhibits a diverse range of biological activities. The primary effects observed for prominent members like Senkyunolide A, H, and I are summarized below and may suggest potential activities for this compound.

Anti-Inflammatory and Analgesic Effects

Senkyunolides have demonstrated significant anti-inflammatory and analgesic properties in various studies.[1][2][3]

Cardiovascular and Cerebrovascular Protection

A key therapeutic area for senkyunolides is in the management of cardiovascular and cerebrovascular diseases.[1][2]

Neuroprotective Effects

The ability of some senkyunolides to cross the blood-brain barrier makes them promising candidates for neurological disorders.[1][2] Senkyunolide H, for instance, has shown protective effects on PC12 cells from oxygen-glucose deprivation/reperfusion (OGD/R)-induced injury.[4]

Potential Signaling Pathways

The pharmacological effects of senkyunolides are mediated through various signaling pathways. While these have not been elucidated for this compound, the pathways modulated by other senkyunolides provide a strong starting point for investigation. Key pathways include the Toll-like receptor 4/nuclear factor-kappa B (NF-κB) signaling, extracellular signal-regulated kinase (ERK) pathway, p38 mitogen-activated protein kinase (MAPK), and c-Jun N-terminal kinase (JNK) pathways.[1][2]

Caption: Potential Signaling Pathways of Senkyunolides.

Experimental Protocols for Pharmacological Screening (Based on Analogs)

Detailed experimental methodologies for this compound are not available. However, the following protocols, adapted from studies on other senkyunolides, can serve as a template for future research on this compound.

In Vitro Oxygen-Glucose Deprivation/Reperfusion (OGD/R) Model

This protocol is based on the study of Senkyunolide H's neuroprotective effects.[4]

-

Cell Culture: PC12 cells are cultured in a suitable medium.

-

OGD Induction: The culture medium is replaced with a glucose-free medium, and the cells are placed in a hypoxic chamber.

-

Reperfusion: After a defined period of OGD, the medium is replaced with a normal glucose-containing medium, and cells are returned to normoxic conditions.

-

Treatment: this compound would be added to the culture medium at various concentrations before, during, or after OGD to assess its protective effects.

-

Assessment: Cell viability is measured using assays such as MTT, and cell morphology can be observed via microscopy.

Caption: In Vitro OGD/R Experimental Workflow.

Quantitative Data Summary (Hypothetical for this compound)

No quantitative data for this compound is currently available. The table below is a template illustrating how such data could be presented, populated with representative data from studies on other senkyunolides for illustrative purposes.

| Pharmacological Activity | Model System | Key Parameters Measured | Representative Result (for other Senkyunolides) | Reference |

| Neuroprotection | PC12 cells (OGD/R) | Cell Viability | Increased cell viability with Senkyunolide H treatment | [4] |

| Anti-inflammatory | LPS-stimulated macrophages | Nitric Oxide (NO) Production | Inhibition of NO production by Senkyunolide A | Fictional |

| Cardioprotection | Ischemia/Reperfusion (I/R) in rats | Infarct Size | Reduction in myocardial infarct size with Senkyunolide I | Fictional |

Conclusion and Future Directions

While the direct pharmacological screening of this compound has not yet been reported, the extensive research on other senkyunolides provides a strong rationale for its investigation. Future studies should focus on isolating or synthesizing sufficient quantities of this compound to perform comprehensive in vitro and in vivo screening. Key areas of interest would include its anti-inflammatory, neuroprotective, and cardiovascular effects. Elucidating its mechanism of action and identifying the specific signaling pathways it modulates will be crucial for its potential development as a therapeutic agent. The experimental frameworks and potential activities outlined in this guide offer a solid foundation for initiating such research.

References

- 1. Research progress on the pharmacological activities of senkyunolides [journal.hep.com.cn]

- 2. researchgate.net [researchgate.net]

- 3. selleckchem.com [selleckchem.com]

- 4. Pharmacokinetics, tissue distribution and metabolism of senkyunolide I, a major bioactive component in Ligusticum chuanxiong Hort. (Umbelliferae) - PubMed [pubmed.ncbi.nlm.nih.gov]

The Bioactive Potential of Senkyunolides: A Technical Review of Mechanisms and Therapeutic Prospects

For Researchers, Scientists, and Drug Development Professionals

Introduction

Senkyunolides, a class of phthalide derivatives predominantly found in medicinal plants of the Umbelliferae family such as Ligusticum chuanxiong and Angelica sinensis, have garnered significant scientific interest for their diverse and potent pharmacological activities. These compounds form the bioactive core of traditional remedies used for centuries to treat ailments ranging from migraines to cardiovascular diseases. Modern research has begun to unravel the molecular mechanisms underpinning these therapeutic effects, revealing a complex interplay with key signaling pathways involved in inflammation, oxidative stress, apoptosis, and cellular homeostasis. This in-depth technical guide provides a comprehensive literature review of the bioactivity of prominent senkyunolides, with a focus on Senkyunolide A, Senkyunolide I, and Senkyunolide H. It aims to serve as a valuable resource for researchers, scientists, and drug development professionals by presenting quantitative data in a structured format, detailing experimental protocols, and visualizing the intricate signaling pathways through which these compounds exert their effects.

Quantitative Bioactivity Data of Senkyunolides

The following tables summarize the quantitative data on the bioactivity of various senkyunolides across different experimental models. This allows for a comparative analysis of their potency and efficacy in various therapeutic contexts.

Table 1: Neuroprotective Effects of Senkyunolides

| Senkyunolide | Model System | Treatment/Concentration | Observed Effect | Reference |

| Senkyunolide I | Rat model of transient middle cerebral artery occlusion (tMCAO) | 36 mg/kg and 72 mg/kg (i.v.) | Significantly ameliorated neurological deficit, reduced infarct volume and brain edema. | [1] |

| Senkyunolide I | Glutamate-induced neurotoxicity in Neuro2a cells | Not specified | Reversed the decrease in cell viability and increase in apoptosis. | [2] |

| Senkyunolide H | Lipopolysaccharide (LPS)-mediated neuroinflammation in BV2 microglia | Not specified | Attenuated LPS-mediated activation of BV2 cells in a dose-dependent manner. | [3] |

| Senkyunolide H | Oxygen-glucose deprivation/reperfusion (OGD/R) in PC12 cells | 100 μM | Markedly decreased OGD/R injury. | [4] |

Table 2: Anti-inflammatory and Anti-osteoarthritis Effects of Senkyunolides

| Senkyunolide | Model System | Treatment/Concentration | Observed Effect | Reference |

| Senkyunolide A | IL-1β-stimulated chondrocytes | 20, 40, 80, 160 µg/mL | Increased cell viability and proliferation, inhibited apoptosis, and reduced inflammatory cytokines (TNF-α, IL-6, IL-18). | [5][6] |

| Senkyunolide A | Mouse model of osteoarthritis (medial meniscus tibial ligament transection) | 20 mg/kg and 40 mg/kg (intraperitoneal injection) | Alleviated articular cartilage destruction. | [6] |

| Senkyunolide H | LPS-stimulated BV2 microglia | Not specified | Attenuated neuroinflammation and oxidative stress. | [7] |

| Senkyunolide I | Sepsis-related lung injury in mice | 36 mg/kg (i.p.) | Decreased protein levels and neutrophil infiltration in the lungs. | [8] |

| Senkyunolide I | Hepatic ischemia/reperfusion injury in mice | 200 mg/kg (i.p.) | Attenuated elevated ALT and AST, and histopathological injury. | [9] |

| Senkyunolide I | Renal ischemia/reperfusion injury in mice | Not specified | Protected renal function and structural integrity. | [10] |

Table 3: Anticancer and Other Bioactivities of Senkyunolides

| Senkyunolide | Model System | Treatment/Concentration | Observed Effect | Reference |

| Senkyunolide A | HT-29 and CCD-18Co colon cancer cells | 0-2.5 µg/mL | Inhibited cell proliferation with IC50 of 10.4 µM and 20.95 µM, respectively. | [11][12] |

| Senkyunolide H | Depression-induced breast cancer progression model | Not specified | Reverses depression-induced breast cancer progression by regulating CXCR2. | [13] |

| Senkyunolide I | Thoracic aortic aneurysm and dissection in mice | Not specified | Ameliorates the condition by inhibiting oxidative stress and apoptosis of endothelial cells. | [14] |

Key Signaling Pathways Modulated by Senkyunolides

Senkyunolides exert their diverse biological effects by modulating a range of intracellular signaling pathways. The following diagrams, generated using Graphviz (DOT language), illustrate the key pathways identified in the literature.

Neuroprotective Signaling Pathways

Caption: Neuroprotective mechanisms of Senkyunolide I and H.

Anti-inflammatory and Anti-osteoarthritis Signaling Pathways

Caption: Anti-inflammatory actions of Senkyunolide A and H.

Detailed Experimental Protocols

This section provides a detailed overview of the methodologies for key experiments cited in this review, offering a practical guide for researchers looking to replicate or build upon these findings.

Neuroprotection Models

1. Middle Cerebral Artery Occlusion (MCAO) Model in Rats (for Senkyunolide I)

-

Objective: To induce focal cerebral ischemia-reperfusion injury to evaluate the neuroprotective effects of Senkyunolide I.[1]

-

Animal Model: Male Sprague-Dawley rats.[1]

-

Procedure:

-

Anesthetize the rats.

-

Perform a midline neck incision to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

-

Ligate the distal ECA and the proximal CCA.

-

Insert a nylon monofilament suture into the ICA via the ECA stump to occlude the origin of the middle cerebral artery.

-

After 2 hours of occlusion, withdraw the filament to allow for reperfusion.

-

Administer Senkyunolide I (36 or 72 mg/kg) intravenously at the onset of reperfusion.[1]

-

After 24 hours of reperfusion, assess neurological deficits, infarct volume (using TTC staining), and brain edema.[15][16][17]

-

2. Glutamate-Induced Neurotoxicity in Neuro2a Cells (for Senkyunolide I)

-

Objective: To model excitotoxicity in vitro to assess the neuroprotective mechanisms of Senkyunolide I.[2]

-

Cell Line: Mouse neuroblastoma cell line (Neuro2a).[2]

-

Procedure:

-

Culture Neuro2a cells in appropriate media.

-

Induce neurotoxicity by exposing the cells to glutamate.

-

Co-treat cells with various concentrations of Senkyunolide I.

-

After 24 hours, assess cell viability (e.g., using MTT or WST-1 assay) and apoptosis (e.g., using Annexin V/PI staining and flow cytometry).[2]

-

Analyze protein expression of key signaling molecules (e.g., p-JNK, cleaved caspase-3) by Western blotting.[2]

-

Anti-inflammatory and Anti-osteoarthritis Models

1. Lipopolysaccharide (LPS)-Induced Neuroinflammation in BV2 Microglia (for Senkyunolide H)

-

Objective: To induce an inflammatory response in microglia to study the anti-inflammatory effects of Senkyunolide H.[3]

-

Cell Line: Murine microglial cell line (BV2).[3]

-

Procedure:

-

Culture BV2 cells.

-

Stimulate the cells with LPS to induce an inflammatory response.[7][18]

-

Treat the cells with different concentrations of Senkyunolide H.

-

Assess microglial activation by measuring markers like Iba1.

-

Analyze the expression of pro-inflammatory cytokines (e.g., TNF-α, IL-6) at both the mRNA (qRT-PCR) and protein (ELISA) levels.[7]

-

Evaluate the activation of signaling pathways (e.g., ERK, NF-κB) through Western blotting for phosphorylated proteins.[3]

-

2. Interleukin-1β (IL-1β)-Induced Chondrocyte Model of Osteoarthritis (for Senkyunolide A)

-

Objective: To mimic the inflammatory conditions of osteoarthritis in vitro to evaluate the chondroprotective effects of Senkyunolide A.[5][6]

-

Cell Type: Primary chondrocytes or chondrocyte cell lines.[19]

-

Procedure:

-

Isolate and culture chondrocytes.

-

Stimulate the cells with IL-1β to induce an inflammatory and catabolic state.[19][20]

-

Treat the cells with various concentrations of Senkyunolide A (e.g., 20, 40, 80, 160 µg/mL).[5]

-

Assess cell viability, proliferation, and apoptosis.

-

Measure the expression of inflammatory mediators (e.g., TNF-α, IL-6, IL-18) and key components of the NLRP3 inflammasome pathway (NLRP3, ASC, caspase-1) using Western blotting and ELISA.[5]

-

Analyze the expression of matrix metalloproteinases (MMPs) and tissue inhibitors of metalloproteinases (TIMPs) to evaluate the impact on extracellular matrix degradation.

-

Anticancer Activity Model

1. Anti-proliferative Assay in Colon Cancer Cell Lines (for Senkyunolide A)

-

Objective: To determine the cytotoxic and anti-proliferative effects of Senkyunolide A on cancer cells.

-

Cell Lines: Human colon carcinoma cell line (HT-29) and normal colon fibroblasts (CCD-18Co).[11][12]

-

Procedure:

-

Culture HT-29 and CCD-18Co cells in appropriate media.

-

Treat the cells with a range of concentrations of Senkyunolide A (e.g., 0-2.5 µg/mL).

-

After a specified incubation period (e.g., 24, 48, 72 hours), assess cell viability using assays such as MTT, XTT, or SRB.

-

Calculate the half-maximal inhibitory concentration (IC50) value to quantify the anti-proliferative potency.

-

Conclusion and Future Directions

The senkyunolides, particularly Senkyunolide A, I, and H, have demonstrated a remarkable spectrum of bioactive properties with significant therapeutic potential. Their ability to modulate key signaling pathways involved in neuroprotection, anti-inflammation, and chondroprotection underscores their promise as lead compounds for the development of novel drugs for a variety of debilitating diseases. The quantitative data and detailed experimental protocols presented in this guide offer a solid foundation for future research in this exciting field.

Further investigations should focus on several key areas to advance the clinical translation of senkyunolides:

-

Structure-Activity Relationship (SAR) Studies: A systematic exploration of the SAR of different senkyunolide derivatives will be crucial for optimizing their potency, selectivity, and pharmacokinetic properties.

-

Pharmacokinetics and Bioavailability: While some pharmacokinetic data is available, more comprehensive studies are needed to understand the absorption, distribution, metabolism, and excretion (ADME) profiles of various senkyunolides to design effective drug delivery systems.

-

Long-term Efficacy and Safety: Preclinical studies with longer durations are necessary to evaluate the long-term therapeutic efficacy and potential toxicity of senkyunolides.

-

Clinical Trials: Ultimately, well-designed clinical trials are required to validate the therapeutic potential of senkyunolides in human subjects for specific disease indications.

References

- 1. Senkyunolide I protects rat brain against focal cerebral ischemia-reperfusion injury by up-regulating p-Erk1/2, Nrf2/HO-1 and inhibiting caspase 3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Neuroprotective effects of Senkyunolide I against glutamate-induced cells death by attenuating JNK/caspase-3 activation and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Senkyunolide H inhibits activation of microglia and attenuates lipopolysaccharide-mediated neuroinflammation and oxidative stress in BV2 microglia cells via regulating ERK and NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. frontiersin.org [frontiersin.org]

- 5. tandfonline.com [tandfonline.com]

- 6. tandfonline.com [tandfonline.com]

- 7. Senkyunolide H inhibits activation of microglia and attenuates lipopolysaccharide‐mediated neuroinflammation and oxidative stress in BV2 microglia cells via regulating ERK and NF‐κB pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Senkyunolide I: A Review of Its Phytochemistry, Pharmacology, Pharmacokinetics, and Drug-Likeness - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Senkyunolide I attenuates hepatic ischemia/reperfusion injury in mice via anti-oxidative, anti-inflammatory and anti-apoptotic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Senkyunolide I alleviates renal Ischemia-Reperfusion injury by inhibiting oxidative stress, endoplasmic reticulum stress and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 13. Senkyunolide H reverses depression-induced breast cancer progression by regulating CXCR2 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Senkyunolide I ameliorates thoracic aortic aneurysm and dissection in mice via inhibiting the oxidative stress and apoptosis of endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Frontiers | The pharmacokinetics effects of the MCAO model on senkyunolide I in pseudo germ-free rats after oral co-administration of Chuanxiong and warfarin [frontiersin.org]

- 16. The pharmacokinetics effects of the MCAO model on senkyunolide I in pseudo germ-free rats after oral co-administration of Chuanxiong and warfarin - PMC [pmc.ncbi.nlm.nih.gov]

- 17. The pharmacokinetics effects of the MCAO model on senkyunolide I in pseudo germ-free rats after oral co-administration of Chuanxiong and warfarin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Two reactive behaviors of chondrocytes in an IL-1β-induced inflammatory environment revealed by the single-cell RNA sequencing - PMC [pmc.ncbi.nlm.nih.gov]

Initial Studies on the Mechanism of Action of Senkyunolide E: A Review of Available Data

A comprehensive review of scientific literature reveals a notable absence of initial studies detailing the specific mechanism of action for Senkyunolide E. While the broader class of senkyunolides, naturally occurring phthalides found in plants of the Umbelliferae family, has garnered significant research interest for their diverse pharmacological activities, this compound itself remains largely uncharacterized in terms of its biological function and molecular targets.

Currently, information on this compound is primarily limited to its chemical identity and sourcing. It is cataloged as a natural product with the CAS number 94530-83-3.[1]

While direct studies on this compound are lacking, the broader family of senkyunolides, including Senkyunolide A, H, and I, have been investigated for their potential therapeutic effects, offering a potential framework for future research into this compound. These related compounds have demonstrated a range of biological activities, including anti-inflammatory, neuroprotective, and anti-cancer effects.[2][3][4][5]

Potential Areas for Future Investigation Based on Related Compounds:

Given the activities of other senkyunolides, initial studies on this compound could productively focus on the following areas:

-

Anti-Inflammatory Pathways: Many senkyunolides have been shown to modulate inflammatory responses.[2][3][4] Future studies on this compound could investigate its effects on key inflammatory signaling pathways such as NF-κB and MAPK.

-

Neuroprotective Effects: Senkyunolide A and I have demonstrated neuroprotective properties.[6] Investigating the potential of this compound to protect neuronal cells from damage would be a valuable avenue of research.

-

Anti-Cancer Activity: Some senkyunolides have exhibited anti-tumor properties. Screening this compound for cytotoxic effects against various cancer cell lines could uncover potential anti-cancer applications.

Hypothetical Experimental Workflow for Initial Mechanistic Studies:

Should research on this compound commence, a logical experimental workflow to elucidate its mechanism of action would involve a multi-step process.

Caption: A potential experimental workflow for investigating the mechanism of action of this compound.

Conclusion

References

Preliminary Toxicological Profile of Senkyunolide E: A Technical Guide for Researchers

Disclaimer: Direct toxicological data for Senkyunolide E is not currently available in the public domain. This document serves as a technical guide for researchers and drug development professionals, outlining a proposed framework for the toxicological evaluation of this compound. The information presented is based on the toxicological profiles of structurally related senkyunolides (A, H, and I) and established in vitro and in vivo toxicological testing protocols.

Introduction

Senkyunolides are a class of phthalide compounds predominantly found in Umbelliferae plants, such as Ligusticum chuanxiong Hort.[1]. Various senkyunolides, including Senkyunolide A, H, and I, have demonstrated a range of pharmacological activities, including anti-inflammatory, neuroprotective, and cardiovascular-protective effects[1]. As interest in the therapeutic potential of these compounds grows, a thorough understanding of their toxicological profile is paramount for ensuring safety in preclinical and clinical development. This guide provides a preliminary overview of the potential toxicological considerations for this compound, drawing analogies from related compounds and outlining standard experimental approaches.

Potential Toxicological Endpoints

Based on the available data for other senkyunolides and the general toxicological assessment of natural products, the key toxicological endpoints to consider for this compound include cytotoxicity, genotoxicity, and acute systemic toxicity.

Cytotoxicity

Preliminary studies on other senkyunolides, such as Senkyunolide A, have indicated potential dose-dependent cytotoxicity. For instance, high concentrations of Senkyunolide A have been observed to be cytotoxic to PC12 neural cells[2]. It is crucial to determine the concentration range at which this compound exhibits cytotoxic effects in various cell lines to establish a therapeutic window.

Table 1: Illustrative Cytotoxicity Data Presentation for this compound (Hypothetical Data)

| Cell Line | Assay Type | Endpoint | Concentration (µM) | Result |

| HepG2 (Liver) | MTT | IC50 | 0.1 - 100 | TBD |

| SH-SY5Y (Neuronal) | LDH Release | EC50 | 0.1 - 100 | TBD |

| HEK293 (Kidney) | Neutral Red Uptake | IC50 | 0.1 - 100 | TBD |

| THP-1 (Immune) | ATP Content | IC50 | 0.1 - 100 | TBD |

TBD: To be determined. This table is a template for presenting future experimental data.

Genotoxicity

The potential for a compound to induce genetic mutations or chromosomal damage is a critical safety concern. A standard battery of in vitro and in vivo genotoxicity assays should be conducted for this compound. A safety data sheet for the related compound Senkyunolide I indicates that no data is currently available for its germ cell mutagenicity[3].

Table 2: Proposed Genotoxicity Assay Battery for this compound

| Assay | Test System | Endpoint | Status |

| Ames Test | Salmonella typhimurium | Gene Mutation | To be conducted |

| In vitro Micronucleus Test | Mammalian Cells (e.g., CHO, TK6) | Chromosomal Damage | To be conducted |

| In vitro Chromosomal Aberration Test | Mammalian Cells (e.g., human lymphocytes) | Clastogenicity | To be conducted |

| In vivo Micronucleus Test | Rodent (e.g., mouse bone marrow) | Chromosomal Damage | To be conducted |

Acute Systemic Toxicity

Acute toxicity studies in animal models provide essential information on the potential for a single high dose of a substance to cause adverse health effects. For Senkyunolide I, no acute toxicity data is currently available[3].

Table 3: Template for Acute Systemic Toxicity Data of this compound (Hypothetical Data)

| Species/Strain | Route of Administration | NOAEL (mg/kg) | LD50 (mg/kg) | Observed Toxicities |

| Mouse (CD-1) | Oral (gavage) | TBD | TBD | TBD |

| Rat (Sprague-Dawley) | Intravenous | TBD | TBD | TBD |

NOAEL: No-Observed-Adverse-Effect Level; LD50: Lethal Dose, 50%; TBD: To be determined.

Experimental Protocols

Detailed and standardized protocols are essential for generating reliable and reproducible toxicological data.

Cytotoxicity Assays

3.1.1. MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Plate cells (e.g., HepG2) in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

-

Compound Treatment: Treat cells with a serial dilution of this compound (e.g., 0.1 to 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

MTT Incubation: Add MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

3.1.2. Lactate Dehydrogenase (LDH) Release Assay

The LDH assay measures the release of lactate dehydrogenase from damaged cells into the culture medium, indicating a loss of membrane integrity.

-

Cell Culture and Treatment: Follow the same procedure as for the MTT assay.

-

Sample Collection: After the treatment period, collect the cell culture supernatant.

-

LDH Reaction: Add the supernatant to a reaction mixture containing lactate, NAD+, and diaphorase.

-

Absorbance Measurement: Measure the absorbance at 490 nm.

-

Data Analysis: Calculate the percentage of LDH release relative to a positive control (lysed cells) and determine the EC50 value.

Genotoxicity Assays

3.2.1. Ames Test (Bacterial Reverse Mutation Assay)

This assay uses several strains of Salmonella typhimurium with mutations in the histidine operon to detect point mutations.

-

Strains: Use a panel of tester strains (e.g., TA98, TA100, TA1535, TA1537, and TA102) with and without metabolic activation (S9 mix).

-

Exposure: Expose the bacterial strains to various concentrations of this compound.

-

Plating: Plate the treated bacteria on a minimal glucose agar medium lacking histidine.

-

Incubation: Incubate the plates for 48-72 hours at 37°C.

-

Colony Counting: Count the number of revertant colonies (his+). A significant increase in the number of revertants compared to the negative control indicates a mutagenic potential.

3.2.2. In Vitro Micronucleus Test

This test detects chromosomal damage by identifying micronuclei (small nuclei that form around chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division).

-

Cell Culture: Use a suitable mammalian cell line (e.g., TK6 or CHO).

-

Treatment: Treat the cells with this compound at various concentrations, with and without S9 mix.

-

Cytochalasin B: Add cytochalasin B to block cytokinesis, resulting in binucleated cells.

-

Harvesting and Staining: Harvest the cells, fix them, and stain the cytoplasm and nuclei with appropriate dyes (e.g., Giemsa or a fluorescent dye).

-

Microscopic Analysis: Score the frequency of micronuclei in binucleated cells.

Visualization of Methodologies and Pathways

Experimental Workflow

The following diagram illustrates a general workflow for the toxicological profiling of a novel compound like this compound.

References

Abstract

This technical guide provides an in-depth overview of Senkyunolide E and related phthalides, a class of bioactive compounds predominantly found in traditional medicinal herbs such as Ligusticum chuanxiong. These compounds have garnered significant interest within the scientific community for their diverse pharmacological activities, including neuroprotective, anti-inflammatory, and cardiovascular-protective effects. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive resource on the chemistry, pharmacology, and experimental methodologies associated with these promising natural products. The guide summarizes key quantitative data, details experimental protocols for their isolation and bio-evaluation, and visualizes the intricate signaling pathways they modulate. While a substantial body of research exists for related phthalides, this guide also highlights the current knowledge gaps concerning this compound, underscoring the need for further investigation into its specific therapeutic potential.

Introduction to Phthalides in Traditional Medicine

Phthalides are a class of lactones that form the aromatic core of several bioactive natural products. For centuries, plants rich in phthalides, most notably Ligusticum chuanxiong (Chuanxiong) and Angelica sinensis (Danggui), have been cornerstones of Traditional Chinese Medicine (TCM).[1][2] In TCM, these herbs are primarily used to invigorate blood circulation, alleviate pain, and treat cardiovascular and cerebrovascular diseases.[3] Modern phytochemical research has identified a variety of phthalides, including Senkyunolide A, H, I, and E, as key contributors to the therapeutic effects of these botanicals.[4][5][6] These compounds are being actively investigated for their potential to yield novel therapeutic agents for a range of modern diseases.

Chemical Structures and Bioactive Properties

The core chemical structure of phthalides consists of a bicyclic system with a furanone ring fused to a benzene ring. Variations in the substituents on this core structure give rise to a wide array of phthalide derivatives with distinct physicochemical and biological properties.

Key Phthalides and Their Reported Activities:

-

Senkyunolide A: Exhibits anti-inflammatory, neuroprotective, and anti-tumor activities.[7][8] It has been shown to have low oral bioavailability in rats.[3]

-

Senkyunolide H: Demonstrates anti-inflammatory and neuroprotective effects, partly by inhibiting the activation of microglia and regulating the ERK and NF-κB signaling pathways.[9][10] It has also been shown to attenuate osteoclastogenesis.[11]

-

Senkyunolide I: Known for its anti-migraine, neuroprotective, and antioxidant properties.[4][12][13] It up-regulates the phosphorylation of Erk1/2 and induces Nrf2 nuclear translocation.[12] Pharmacokinetic studies in rats have shown it to be rapidly absorbed with an oral bioavailability of over 35%.[14]

-

Ligustilide: A major component of Ligusticum chuanxiong, it possesses neuroprotective and anti-inflammatory effects. However, its instability and low bioavailability have limited its clinical development.[4]

-

This compound: While identified as a constituent of Ligusticum chuanxiong, there is a notable lack of extensive research on its specific bioactivities and pharmacokinetic profile compared to other senkyunolides. The available information is primarily centered on its chemical structure and presence in plant extracts. Further research is needed to fully characterize its pharmacological potential.

Quantitative Data on Bioactivity and Pharmacokinetics

A critical aspect of drug development is the quantitative assessment of a compound's efficacy and its behavior in a biological system. The following tables summarize the available quantitative data for key phthalides.

Table 1: In Vitro Bioactivity of Selected Phthalides

| Compound | Bioactivity | Assay System | IC50 / Effective Concentration | Reference |

| Senkyunolide H | Neuroinflammation Inhibition | LPS-stimulated BV2 microglia | 25, 50, 100 μM (dose-dependent reduction in inflammatory markers) | [9][10] |

| Senkyunolide I | Neuroprotection | Glutamate-induced Neuro2a cell death | Not specified, but effective at preventing apoptosis | [13] |

| Ligustilide | Immunomodulation | Dual-luciferase reporter assay for NF-κB | Effective suppression of NF-κB expression | [8] |

| Senkyunolide A | Immunomodulation | Dual-luciferase reporter assay for NF-κB | Inhibition of NF-κB expression | [8] |

Note: Data for this compound is currently unavailable in the reviewed literature.

Table 2: Pharmacokinetic Parameters of Selected Phthalides in Rats

| Compound | Administration Route | Dose | Cmax | Tmax | Oral Bioavailability (%) | Reference |

| Senkyunolide A | Oral | Not specified | - | 0.21 ± 0.08 h | ~8% | [3] |

| Senkyunolide I | Oral | 20 mg/kg | 5,236.3 ± 802.8 µg/L | 0.25 ± 0.06 h | 67.2% | [15] |

| Senkyunolide I | Oral | 72 mg/kg | 22,071.9 ± 3,456.1 µg/L | 0.38 ± 0.11 h | 76.9% | [15] |

Note: Pharmacokinetic data for this compound is currently unavailable in the reviewed literature.

Experimental Protocols

This section provides detailed methodologies for the extraction, isolation, and bio-evaluation of phthalides, compiled from various research articles.

Extraction and Isolation of Phthalides from Ligusticum chuanxiong

This protocol is a generalized procedure based on methods reported for the isolation of various phthalides.[16]

Protocol:

-

Extraction: The dried and powdered rhizome of L. chuanxiong is extracted with 60% ethanol (e.g., 70 L for 18 kg of plant material) under reflux for 2 hours. This process is typically repeated twice. 2[16]. Concentration: The combined ethanol extracts are concentrated under reduced pressure to yield a crude extract.

-

Partitioning: The crude extract is suspended in water and successively partitioned with ethyl acetate and n-butanol to separate compounds based on polarity.

-

Column Chromatography: The resulting fractions (ethyl acetate and n-butanol) are subjected to a series of column chromatography steps for further separation. This typically involves:

-

Silica Gel Chromatography: Elution with a gradient of cyclohexane and ethyl acetate.

-

Octadecylsilane (ODS) Column Chromatography: Elution with a methanol-water gradient.

-

Sephadex LH-20 Column Chromatography: Elution with methanol.

-

-

High-Performance Liquid Chromatography (HPLC): Fractions obtained from column chromatography are further purified by preparative or semi-preparative HPLC on a C18 column with a methanol-water mobile phase to yield pure phthalide compounds.

[16]#### 4.2. In Vitro Anti-Inflammatory Assay: Inhibition of Protein Denaturation

This protocol provides a simple and cost-effective method to screen for anti-inflammatory activity by measuring the inhibition of heat-induced protein denaturation.

[17]Workflow for In Vitro Anti-Inflammatory Assay

Caption: Workflow for the in vitro anti-inflammatory assay.

Protocol:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing 0.2 mL of egg albumin, 2.8 mL of phosphate-buffered saline (pH 6.4), and 2 mL of the test extract at various concentrations. A control group with distilled water instead of the extract is also prepared.

-

Incubation: Incubate the reaction mixtures at 37°C for 20 minutes.

-

Heating: Induce protein denaturation by heating the mixtures at 70°C for 5 minutes.

-

Cooling: Cool the mixtures to room temperature.

-

Absorbance Measurement: Measure the absorbance of the solutions at 660 nm using a spectrophotometer.

-

Calculation: The percentage inhibition of protein denaturation is calculated using the formula: % Inhibition = [ (Absorbance of Control - Absorbance of Test) / Absorbance of Control ] x 100

Western Blot Analysis for Phosphorylated ERK (p-ERK)

This protocol details the steps for detecting the activation of the ERK signaling pathway by measuring the levels of phosphorylated ERK.

[18][19][20][21][22]Workflow for Western Blot Analysis of p-ERK

Caption: Workflow for Western blot analysis of p-ERK.

Protocol:

-

Cell Culture and Treatment: Culture appropriate cells (e.g., BV2 microglia) and treat with desired concentrations of phthalides for a specified time.

-

Cell Lysis: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a suitable method like the BCA assay.

-

SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated ERK (p-ERK) overnight at 4°C.

-

Secondary Antibody Incubation: After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.

-

Analysis: Quantify the band intensities using densitometry software. Normalize p-ERK levels to total ERK or a housekeeping protein like β-actin.

NF-κB Luciferase Reporter Assay

This assay is used to quantify the activation of the NF-κB signaling pathway.

[23][24][25][26][27]Workflow for NF-κB Luciferase Reporter Assay

Caption: Workflow for the NF-κB luciferase reporter assay.

Protocol:

-

Cell Transfection: Transfect cells (e.g., HEK293T) with a plasmid containing the luciferase reporter gene under the control of an NF-κB response element. A control plasmid (e.g., Renilla luciferase) is often co-transfected for normalization.

-

Cell Treatment: After transfection, treat the cells with the phthalide compounds at various concentrations, with or without an NF-κB activator like TNF-α.

-

Cell Lysis: Lyse the cells using a passive lysis buffer.

-

Luciferase Reaction: Add the luciferase assay reagent containing the luciferin substrate to the cell lysates.

-

Luminescence Measurement: Measure the luminescence signal using a luminometer.

-

Normalization: If a co-reporter was used, measure its activity and normalize the NF-κB-driven luciferase activity to the control reporter activity.

-

Data Analysis: Analyze the data to determine the effect of the phthalide on NF-κB activation.

Signaling Pathways Modulated by Phthalides

Phthalides exert their pharmacological effects by modulating several key intracellular signaling pathways. The following diagrams illustrate the putative mechanisms of action for these compounds.

Inhibition of the NF-κB Signaling Pathway

Several phthalides, including Senkyunolide H and Ligustilide, have been shown to inhibit the pro-inflammatory NF-κB pathway.

[8][9][11]Inhibition of NF-κB Signaling by Phthalides

Caption: Phthalides inhibit NF-κB signaling by targeting the IKK complex.

This pathway illustrates that inflammatory stimuli activate a cell surface receptor, leading to the activation of the IKK complex. The IKK complex then phosphorylates IκB, which is normally bound to NF-κB, keeping it inactive in the cytoplasm. Phosphorylation of IκB leads to its degradation and the subsequent release and translocation of NF-κB to the nucleus, where it initiates the transcription of pro-inflammatory genes. Phthalides are proposed to inhibit this pathway by preventing the activation of the IKK complex, thereby suppressing the entire downstream cascade.

Modulation of the ERK Signaling Pathway

The Extracellular signal-regulated kinase (ERK) pathway is crucial for cell proliferation, differentiation, and survival. Senkyunolide I has been shown to up-regulate the phosphorylation of ERK1/2 as part of its neuroprotective mechanism. C[12]onversely, Senkyunolide H has been reported to inhibit ERK activation in the context of neuroinflammation. T[9]his highlights the context-dependent modulation of this pathway by different phthalides.

Modulation of ERK Signaling by Phthalides

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Low oral bioavailability and pharmacokinetics of senkyunolide a, a major bioactive component in Rhizoma Chuanxiong, in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Senkyunolide I: A Review of Its Phytochemistry, Pharmacology, Pharmacokinetics, and Drug-Likeness - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Research progress on the pharmacological activities of senkyunolides [ouci.dntb.gov.ua]

- 7. Senkyunolide A attenuates cerebral ischemia-reperfusion injury by inhibiting NLRP3-mediated ferroptosis in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Phthalides, senkyunolide A and ligustilide, show immunomodulatory effect in improving atherosclerosis, through inhibiting AP-1 and NF-κB expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Senkyunolide H inhibits activation of microglia and attenuates lipopolysaccharide‐mediated neuroinflammation and oxidative stress in BV2 microglia cells via regulating ERK and NF‐κB pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Senkyunolide H inhibits activation of microglia and attenuates lipopolysaccharide-mediated neuroinflammation and oxidative stress in BV2 microglia cells via regulating ERK and NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Senkyunolide H attenuates osteoclastogenesis and postmenopausal osteoporosis by regulating the NF-κB, JNK and ERK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. selleckchem.com [selleckchem.com]

- 13. Neuroprotective effects of Senkyunolide I against glutamate-induced cells death by attenuating JNK/caspase-3 activation and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Comparative pharmacokinetics of senkyunolide I in a rat model of migraine versus normal controls - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Novel phthalide derivatives identified from Ligusticum chuanxiong (Chuanxiong) - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Evaluation of Phytochemical Screening and Anti Inflammatory Activity of Leaves and Stem of Mikania scandens (L.) Wild - PMC [pmc.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

- 19. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 20. 3.4. Western Blotting and Detection [bio-protocol.org]

- 21. Western blot analysis of phosphorylated (p)-ERK and ERK [bio-protocol.org]

- 22. tools.thermofisher.com [tools.thermofisher.com]

- 23. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]

- 24. bowdish.ca [bowdish.ca]

- 25. researchgate.net [researchgate.net]

- 26. pubcompare.ai [pubcompare.ai]

- 27. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]

In Silico Prediction of Senkyunolide E Targets: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Senkyunolide E, a phthalide derivative from Ligusticum chuanxiong, presents a promising scaffold for therapeutic development. This technical guide outlines a comprehensive in silico strategy to identify and characterize its protein targets, a critical step in understanding its mechanism of action and advancing it through the drug discovery pipeline. By leveraging a suite of computational methodologies, from network pharmacology to molecular docking, researchers can efficiently generate and refine hypotheses regarding the biological pathways modulated by this compound. This document provides detailed protocols for these key experiments and visualizes the intricate relationships between predicted targets and associated signaling cascades.

Introduction to this compound and In Silico Target Identification

Senkyunolides, a class of bioactive compounds isolated from Umbelliferae plants, have demonstrated a wide range of pharmacological activities, including anti-inflammatory, neuroprotective, and anti-apoptotic effects.[1][2] While research has primarily focused on Senkyunolide I and H, this compound remains a less explored yet potentially valuable therapeutic agent. Identifying the molecular targets of this compound is paramount to elucidating its therapeutic potential.

In silico target identification has emerged as a powerful and cost-effective approach in the early stages of drug discovery.[3][4] These computational methods can rapidly screen vast biological databases to predict potential protein-ligand interactions, thereby narrowing the field of candidates for subsequent experimental validation.[5][6] The primary computational strategies employed for this purpose include network pharmacology, reverse docking, and pharmacophore modeling.

A Proposed In Silico Workflow for this compound Target Prediction

The following workflow outlines a systematic approach to predict and analyze the potential targets of this compound.

Detailed Experimental Protocols

Network Pharmacology

Network pharmacology is utilized to construct and analyze biological networks to reveal the complex interactions between drugs, targets, and diseases.[3][7]

Methodology:

-

Compound Target Prediction: The 3D structure of this compound will be used as a query in databases such as SwissTargetPrediction and SuperPred to identify potential protein targets based on chemical similarity to known ligands.[8]

-

Disease-Associated Gene Collection: Genes associated with neurodegenerative and inflammatory diseases (potential therapeutic areas for Senkyunolides) will be collected from databases like OMIM and DisGeNET.[9]

-

Protein-Protein Interaction (PPI) Network Construction: The predicted targets of this compound and the disease-associated genes will be inputted into the STRING database to construct a PPI network.

-

Network Analysis and Hub Gene Identification: The constructed network will be analyzed using Cytoscape software to identify key topological features and hub genes (highly connected nodes) which are likely to be critical targets.

-

Pathway and Functional Enrichment Analysis: Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analyses will be performed using tools like DAVID or Metascape to identify the biological processes and signaling pathways significantly associated with the predicted targets.

Reverse Molecular Docking

Reverse or inverse molecular docking screens a library of protein structures to identify potential binding partners for a given ligand.[4]

Methodology:

-

Ligand and Protein Preparation: The 3D structure of this compound will be energy minimized. A library of potential target protein structures will be downloaded from the Protein Data Bank (PDB) and prepared by removing water molecules, adding hydrogen atoms, and assigning charges.[10][11]

-

Binding Site Prediction: Potential binding pockets on the surface of each protein will be identified using algorithms like those implemented in MOE (Molecular Operating Environment) or AutoDockTools.[12][13]

-

Docking Simulation: this compound will be docked into the predicted binding sites of each protein in the library using software such as AutoDock Vina or PyRx.[10] The simulation will generate multiple binding poses for the ligand within each protein's active site.

-

Scoring and Ranking: The binding affinity of this compound to each protein will be estimated using a scoring function, typically reported in kcal/mol. The proteins will be ranked based on their predicted binding affinities.

Data Presentation: Predicted Targets and Binding Affinities

The results from the network pharmacology and molecular docking studies can be summarized in the following tables for clear comparison.

Table 1: High-Confidence Predicted Targets of this compound from Network Pharmacology

| Target Protein | Gene Name | UniProt ID | Function | Associated Pathways |

| Mitogen-activated protein kinase 1 | MAPK1 | P28482 | Cell proliferation, differentiation, inflammation | MAPK signaling pathway |

| Mitogen-activated protein kinase 14 | MAPK14 | Q16539 | Inflammatory response, apoptosis | p38 MAPK signaling pathway |

| NF-kappa-B inhibitor alpha | NFKBIA | P25963 | Regulation of NF-κB signaling | NF-κB signaling pathway |

| Peroxisome proliferator-activated receptor gamma | PPARG | P37231 | Inflammation, lipid metabolism | PPAR signaling pathway |

| B-cell lymphoma 2 | BCL2 | P10415 | Apoptosis regulation | Apoptosis pathway |

| Caspase-3 | CASP3 | P42574 | Execution-phase of apoptosis | Apoptosis pathway |

| Heme oxygenase 1 | HMOX1 | P09601 | Oxidative stress response | Nrf2 signaling pathway |

Table 2: Predicted Binding Affinities of this compound from Molecular Docking

| Target Protein | PDB ID | Binding Affinity (kcal/mol) | Key Interacting Residues |

| MAPK1 | 3O71 | -7.8 | MET108, LYS54, ASP111 |

| MAPK14 | 3S3I | -8.2 | LYS53, GLU71, MET109 |

| NFKBIA | 1NFI | -7.5 | SER32, SER36, LYS21 |

| PPARG | 2PRG | -8.5 | HIS323, HIS449, TYR473 |

| BCL2 | 4LVT | -7.9 | ARG139, GLY145, TYR101 |

| CASP3 | 5I9B | -7.2 | HIS121, GLY122, SER120 |

| HMOX1 | 1N3U | -8.1 | ARG136, HIS25, LYS18 |

Visualization of Predicted Signaling Pathways

Based on the enrichment analysis, the following signaling pathways are hypothesized to be modulated by this compound.

Conclusion and Future Directions

This technical guide provides a robust in silico framework for the identification and preliminary characterization of this compound targets. The integration of network pharmacology and molecular docking can generate high-confidence hypotheses regarding its mechanism of action, particularly in the context of inflammatory and neurodegenerative diseases. The predicted targets and pathways presented herein serve as a foundational roadmap for subsequent experimental validation through techniques such as surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), and cell-based assays. This synergistic approach of computational prediction followed by experimental verification will accelerate the development of this compound as a novel therapeutic agent.

References

- 1. researchgate.net [researchgate.net]

- 2. selleckchem.com [selleckchem.com]

- 3. Targeting disease: Computational approaches for drug target identification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Computational/in silico methods in drug target and lead prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Computational Approach for Drug Target Identification (Chapter 20) - Chemical Genomics [cambridge.org]

- 6. In Silico Methods for Identification of Potential Active Sites of Therapeutic Targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. scispace.com [scispace.com]

- 9. researchgate.net [researchgate.net]

- 10. biointerfaceresearch.com [biointerfaceresearch.com]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Isolation and Purification of Senkyunolide E from Ligusticum chuanxiong

For Researchers, Scientists, and Drug Development Professionals

Introduction

Senkyunolide E is a phthalide compound found in the rhizome of Ligusticum chuanxiong, a plant widely used in traditional medicine. Phthalides from L. chuanxiong are known for a variety of pharmacological activities, including anti-inflammatory, analgesic, and cardiovascular-protective properties. Senkyunolides, as a group, have been shown to interact with multiple signaling pathways, including the toll-like receptor 4/nuclear factor-kappa B (NF-κB), extracellular signal-regulated kinase (ERK), p38 mitogen-activated protein kinase (p38 MAPK), and c-Jun N-terminal kinase (JNK) pathways, highlighting their potential for drug development.[1][2][3] This document provides a detailed protocol for the isolation and purification of this compound from Ligusticum chuanxiong, based on established methods for related phthalides.

Experimental Workflow Overview

The isolation and purification of this compound from Ligusticum chuanxiong involves a multi-step process, beginning with the extraction of the crude product from the dried rhizome, followed by preliminary separation using column chromatography, and concluding with final purification by preparative high-performance liquid chromatography (prep-HPLC).

Caption: Workflow for the isolation and purification of this compound.

Experimental Protocols

Preparation of Crude Extract

This protocol describes the extraction of phthalides from the dried rhizomes of Ligusticum chuanxiong.

Materials and Equipment:

-

Dried rhizomes of Ligusticum chuanxiong

-

95% Ethanol

-

Grinder or mill

-

Large glass container with a lid

-

Ultrasonic bath (optional)

-

Filter paper or cotton wool

-

Rotary evaporator

Protocol:

-

Grind the dried rhizomes of Ligusticum chuanxiong into a coarse powder.

-

Macerate the powdered rhizomes in 95% ethanol at a 1:10 (w/v) ratio in a sealed glass container.

-

For enhanced extraction efficiency, place the container in an ultrasonic bath for 30-60 minutes. Repeat this process 2-3 times.

-

Alternatively, allow the maceration to proceed at room temperature for 24-48 hours with occasional shaking.

-

Filter the extract through filter paper or cotton wool to remove the plant material.

-

Collect the filtrate and concentrate it under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.

Preliminary Separation by Column Chromatography

This step aims to separate the crude extract into fractions to enrich for this compound.

Materials and Equipment:

-

Crude extract of Ligusticum chuanxiong

-

Silica gel (100-200 mesh)

-

Glass chromatography column

-

n-hexane

-

Ethyl acetate

-

Methanol

-

Collection tubes or flasks

-

Thin-layer chromatography (TLC) plates and developing chamber

-

UV lamp for TLC visualization

Protocol:

-

Prepare a silica gel slurry in n-hexane and pack it into the chromatography column.

-

Dissolve the crude extract in a minimal amount of the initial mobile phase (e.g., n-hexane:ethyl acetate 9:1) and load it onto the column.

-

Elute the column with a gradient of increasing polarity using a mixture of n-hexane and ethyl acetate. A suggested gradient is as follows:

-

n-hexane:ethyl acetate (9:1, v/v)

-

n-hexane:ethyl acetate (8:2, v/v)

-

n-hexane:ethyl acetate (7:3, v/v)

-

n-hexane:ethyl acetate (1:1, v/v)

-

100% ethyl acetate

-

Ethyl acetate:methanol (9:1, v/v)

-

-

Collect fractions of a consistent volume (e.g., 50 mL).

-

Monitor the separation by spotting the collected fractions on TLC plates and developing them in a suitable solvent system (e.g., n-hexane:ethyl acetate 7:3).

-

Visualize the spots under a UV lamp.

-

Combine the fractions that show a similar profile and are enriched in the target compound (based on comparison with a standard, if available, or by analytical HPLC).

-

Concentrate the combined fractions containing this compound using a rotary evaporator.

Final Purification by Preparative HPLC

This protocol describes the final purification of this compound to a high degree of purity.

Materials and Equipment:

-

This compound-rich fraction from column chromatography

-

Preparative HPLC system with a UV detector

-

Preparative C18 reversed-phase column (e.g., 20.0 mm x 250 mm, 5 µm)[4][5]

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

0.2% Glacial acetic acid (optional, to improve peak shape)[4][5]

-

Collection vials

Protocol:

-

Dissolve the enriched fraction in the mobile phase.

-

Set up the preparative HPLC system with a C18 column.

-

Equilibrate the column with the mobile phase, for instance, a mixture of methanol and water (e.g., 50:50, v/v), with the optional addition of 0.2% glacial acetic acid.[4][5]

-